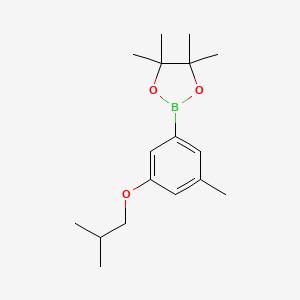

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

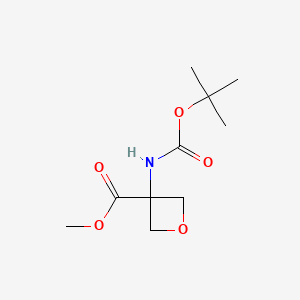

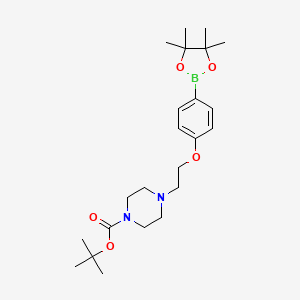

This compound, also known as 3-Isobutoxy-5-methylphenylboronic acid, pinacol ester, has the CAS Number: 1218789-78-6 . It has a molecular weight of 290.21 and its IUPAC name is 2-(3-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular formula of this compound is C17H27BO3 . The InChI code is 1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.21 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Derivatives : The compound has been used in synthesizing derivatives like mercapto- and piperazino-methyl-phenylboronic acid, displaying inhibitory activity against serine proteases such as thrombin. These compounds were studied for their coordination properties in both solid state and in solution (Spencer et al., 2002).

Structural Analysis : Another study involved preparing a similar compound under a nitrogen atmosphere, where its molecule adopts an extended conformation. The study provides insights into its crystal structure and intermolecular interactions (Li & Wang, 2016).

Applications in Material Science

- Synthesis of Boron Capped Polyenes : Derivatives of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used to synthesize boron-containing stilbene derivatives, potentially useful for LCD technology and as intermediates for neurodegenerative disease therapies (Das et al., 2015).

Biomedical Applications

- Lipogenic Inhibitors : A series of boron-containing stilbene derivatives synthesized using derivatives of this compound have shown potential as lipogenic inhibitors, suggesting applications in lipid-lowering drugs (Das et al., 2011).

Advanced Polymer Synthesis

- Suzuki-Miyaura Coupling Polymerization : The compound has been used in Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distribution and high regioregularity, important for materials like polyfluorene and P3HT (Yokozawa et al., 2011).

Sensor and Detection Technologies

- H2O2 Detection in Living Cells : A derivative of this compound, 4-PYB, has been used to detect H2O2 in living cells, demonstrating potential for developing new functional materials based on pyrene (Nie et al., 2020).

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMETWQXRTDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675288 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1218789-78-6 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)